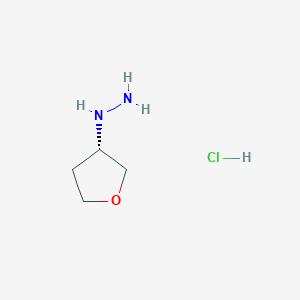![molecular formula C12H19BO3S B2619683 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246778-03-8](/img/structure/B2619683.png)
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with a molecular weight of 254.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 254.16 . The compound’s InChI code is1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 .
Wirkmechanismus
Target of Action
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily targets enzymes involved in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron reagent, facilitating the transfer of boron to the palladium catalyst, which then interacts with the organic halide to form the desired product .
Mode of Action
The interaction of this compound with its target involves the formation of a complex with the palladium catalyst. This complexation enhances the reactivity of the palladium, allowing it to effectively mediate the coupling of the boron-containing compound with an organic halide. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound facilitates the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for constructing complex organic molecules. This reaction pathway involves the activation of the palladium catalyst, the formation of a boron-palladium complex, and the subsequent coupling with an organic halide to form the final product .
Pharmacokinetics
The pharmacokinetics of this compound, in the context of its use in organic synthesis, involves its absorption, distribution, metabolism, and excretion properties. The compound is typically used in a controlled laboratory environment, where its bioavailability is determined by its solubility and stability in the reaction medium. The compound’s stability ensures that it remains active throughout the reaction process, facilitating efficient coupling reactions .
Result of Action
The molecular and cellular effects of this compound’s action result in the successful formation of carbon-carbon bonds in organic molecules. This compound’s action leads to the synthesis of complex organic structures, which are essential in the development of pharmaceuticals, agrochemicals, and materials science .
Action Environment
Environmental factors such as temperature, solvent choice, and the presence of other reagents can significantly influence the action, efficacy, and stability of this compoundThe compound’s stability under these conditions ensures its effectiveness in facilitating the Suzuki-Miyaura cross-coupling reaction .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is its high yield and purity. The compound can be synthesized easily and in large quantities, which makes it suitable for use in various organic reactions. However, one of the limitations of using this compound is its high cost. The synthesis of the compound requires expensive reagents and equipment, which can make it difficult for some researchers to use.
Zukünftige Richtungen
There are several future directions for the research on 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One of the directions is the development of new synthetic methods for the compound. This can include the use of new catalysts or the optimization of existing methods. Another direction is the exploration of new applications for the compound, such as its use as a sensor or a drug delivery agent. Finally, the study of the biochemical and physiological effects of the compound can provide new insights into its potential uses in medicine and biology.
Conclusion:
In conclusion, this compound is a boron-containing compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide new insights into its potential uses in various fields.
Synthesemethoden
The synthesis of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved by several methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds smoothly under mild conditions, and the yield of the desired product is usually high.
Wissenschaftliche Forschungsanwendungen
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been found to have various applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a fluorescent probe for the detection of biological molecules, such as proteins and nucleic acids. In addition, it has been used as a catalyst in various organic reactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules This compound interacts with palladium catalysts during the transmetalation step of the Suzuki-Miyaura reaction, facilitating the formation of new bonds
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial for the synthesis of complex organic molecules and highlights the compound’s importance in organic chemistry.
Eigenschaften
IUPAC Name |
2-[5-(methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAUYMYVLQUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

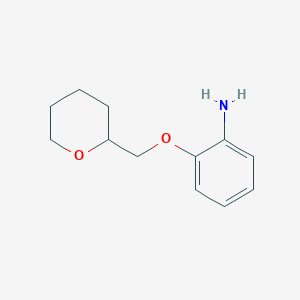
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide](/img/structure/B2619603.png)

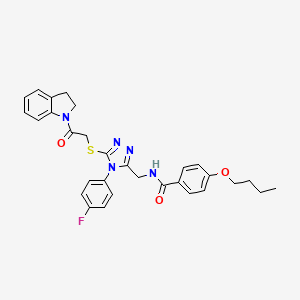
![5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2619606.png)
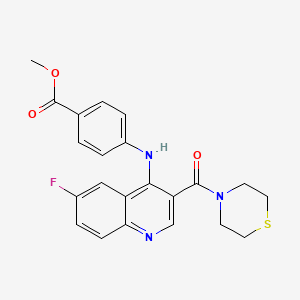
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2619608.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2619611.png)
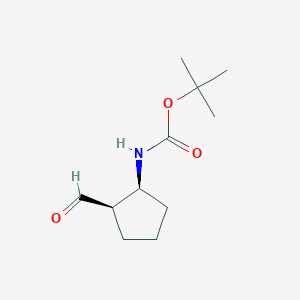

![4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2619616.png)
